2,3-Bis(dibromomethyl)anthracene-9,10-dione
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Overview
Description
2,3-Bis(dibromomethyl)anthracene-9,10-dione is a brominated derivative of anthracene-9,10-dione. It is a compound with the molecular formula C16H8Br4O2 and a molecular weight of 551.85 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out by treating anthracene-9,10-dione with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,3-positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dibromomethyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the anthracene core .
Scientific Research Applications
2,3-Bis(dibromomethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and cytotoxic properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms play a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(methylamino)anthracene-9,10-dione
- 2,3-Bis(dimethylamino)anthracene-9,10-dione
- 2,3-Bis(bromomethyl)-1,4-dihydroxy-anthracene-9,10-dione
Uniqueness
The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
63859-33-6 |
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Molecular Formula |
C16H8Br4O2 |
Molecular Weight |
551.8 g/mol |
IUPAC Name |
2,3-bis(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H8Br4O2/c17-15(18)11-5-9-10(6-12(11)16(19)20)14(22)8-4-2-1-3-7(8)13(9)21/h1-6,15-16H |
InChI Key |
BDHAMRXASFYEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(Br)Br)C(Br)Br |
Origin of Product |
United States |
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